3-(2-aminopropan-2-yl)oxetan-3-ol
Description
Properties
CAS No. |
2172185-10-1 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma: The Mechanism of Action of 3-(2-aminopropan-2-yl)oxetan-3-ol Remains Undefined in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and literature has revealed a significant gap in the understanding of the precise mechanism of action for the chemical compound 3-(2-aminopropan-2-yl)oxetan-3-ol. Despite its documented chemical properties and availability from various suppliers, there is no peer-reviewed research detailing its pharmacological targets, the signaling pathways it may modulate, or its specific biological effects at a molecular level.
This absence of data prevents the construction of an in-depth technical guide as requested. Key components of such a guide, including the elucidation of molecular interactions, the mapping of signaling cascades, and the provision of validated experimental protocols, are contingent upon foundational research that does not appear to have been published.
What the Data Shows: A Profile of a Molecule Awaiting Biological Characterization
Information available for 3-(2-aminopropan-2-yl)oxetan-3-ol is currently limited to its chemical identity and safety data. Publicly accessible resources such as PubChem provide details on its molecular formula (C6H13NO2), structure, and physicochemical properties.[1][2][3] Safety Data Sheets (SDS) from chemical suppliers classify the compound as a combustible liquid that can be harmful if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[4][5] However, these documents do not provide any information regarding its biological activity or mechanism of action.
The Oxetane Moiety: A Promising Scaffold in Drug Discovery
While information on the specific compound is lacking, the presence of an oxetane ring is noteworthy from a medicinal chemistry perspective. The oxetane moiety, a four-membered cyclic ether, has garnered significant interest in drug discovery. It is often employed as a "bioisostere" – a chemical group that can replace another functional group in a drug molecule without significantly altering its biological activity but potentially improving its physicochemical properties. For instance, the oxetane ring has been used as a surrogate for carbonyl groups and gem-dimethyl groups, which can enhance metabolic stability, solubility, and other pharmacokinetic parameters.[6][7]
Furthermore, various oxetane-containing compounds have demonstrated diverse biological activities. For example, the natural product "Oxetin" is an antibiotic that contains an oxetane ring and is known to inhibit glutamine synthetase.[8] This highlights the potential for oxetane-containing molecules to interact with specific biological targets.
Future Directions: A Roadmap for Elucidating the Mechanism of Action
To determine the mechanism of action of 3-(2-aminopropan-2-yl)oxetan-3-ol, a systematic and multi-faceted research approach would be necessary. The following outlines a potential workflow for researchers and drug development professionals.
Experimental Workflow for Mechanism of Action Determination
Sources
- 1. 2-(3-Aminooxetan-3-yl)propan-2-ol | C6H13NO2 | CID 165592065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(2-aminopropan-2-yl)oxetan-3-ol (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-(3-aminooxetan-3-yl)propan-2-ol (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Sensitivity HPLC-MS/MS Analysis of 3-(2-aminopropan-2-yl)oxetan-3-ol
Executive Summary & Scientific Context
In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for the gem-dimethyl group.[1][2][3] Specifically, 3,3-disubstituted oxetanes, such as 3-(2-aminopropan-2-yl)oxetan-3-ol , are utilized to modulate physicochemical properties—lowering lipophilicity (LogP) and improving metabolic stability without sacrificing steric bulk [1, 2].
However, the analysis of this molecule presents two distinct challenges for the analytical chemist:
-
Extreme Polarity: The combination of a basic primary amine, a tertiary alcohol, and the ether oxygen renders the molecule too polar for retention on standard C18 Reversed-Phase (RP) columns.
-
Chemical Stability: While 3,3-disubstituted oxetanes are more robust than their monosubstituted counterparts, they remain susceptible to acid-catalyzed ring opening [3], necessitating careful mobile phase pH selection.
This Application Note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Tandem Mass Spectrometry (MS/MS) to quantify this analyte reliably.
Physicochemical Profile
Understanding the molecule is the first step to successful separation.
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Formula | C₆H₁₃NO₂ | Small molecule, requires low mass cutoff in MS. |
| Monoisotopic Mass | 131.0946 Da | [M+H]⁺ = 132.1019. |
| LogP (Octanol/Water) | -1.1 to -0.5 | Highly hydrophilic. Unsuitable for C18. |
| pKa (Amine) | ~9.5 - 10.0 | Positively charged at neutral/acidic pH. |
| UV Chromophore | Negligible | UV detection (200-210 nm) is non-specific; MS is mandatory. |
Method Selection Strategy
The following decision tree illustrates the logic driving the selection of HILIC over Reversed-Phase (RP) or Ion-Pairing chromatography for this specific analyte.
Figure 1: Chromatographic Mode Selection Logic. HILIC is selected to ensure retention without the MS-suppressing effects of ion-pairing agents.
Detailed Analytical Protocols
Protocol A: HILIC-MS/MS Method
Objective: Achieve retention factor
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or ZIC-pHILIC) or Amide-HILIC (e.g., Waters BEH Amide).
-
Why: These phases provide a water-enriched layer on the surface that interacts with the polar hydroxyl/amine groups, while the high-organic mobile phase ensures MS desolvation efficiency [4].
-
-
Dimensions: 100 mm x 2.1 mm, 3.5 µm (or 1.7 µm for UHPLC).
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate, pH 3.5.
-
Critical Note: Do not use strong acids like TFA. pH 3.5 maintains the amine protonation for retention/MS sensitivity while being mild enough to prevent rapid oxetane ring opening during the run time [3].
-
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
-
Gradient Program:
-
0.0 min: 95% B
-
1.0 min: 95% B (Isocratic hold to focus peak)
-
6.0 min: 60% B
-
7.0 min: 60% B
-
7.1 min: 95% B
-
10.0 min: 95% B (Re-equilibration is critical in HILIC)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C.
Protocol B: Mass Spectrometry Parameters
Source: Electrospray Ionization (ESI), Positive Mode.
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.0 kV | Standard for ESI+. |
| Desolvation Temp | 350°C | High temp required to desolvate aqueous buffers. |
| Cone Voltage | 20-30 V | Optimize to prevent in-source fragmentation of the oxetane ring. |
| MRM Transition 1 | 132.1 | Loss of H₂O (Quantifier). |
| MRM Transition 2 | 132.1 | C₄H₈O⁺ (Oxetane ring fragment). |
| MRM Transition 3 | 132.1 | Acetone iminium (Isopropyl amine fragment). |
Protocol C: Sample Preparation (The "Diluent Effect")
Critical Failure Point: Injecting this molecule in 100% water into a HILIC system will cause "solvent wash-through," resulting in distorted, split, or broad peaks.
-
Stock Solution: Dissolve 1 mg of 3-(2-aminopropan-2-yl)oxetan-3-ol in Methanol (1 mg/mL).
-
Working Standard: Dilute Stock into 90:10 Acetonitrile:Water .
-
Filtration: Use 0.2 µm PTFE or Nylon filters. Avoid cellulose filters which may bind the polar amine.
Mechanistic Insight: MS Fragmentation Pathway
Understanding how the molecule breaks apart confirms the identity of the peak. The oxetane ring is strained, leading to characteristic fragmentation.[1]
Figure 2: Proposed ESI+ Fragmentation Pathway. The loss of water (18 Da) is the primary transition, while the strained oxetane ring cleavage provides structural confirmation.
Stability & Troubleshooting Guide
Acid Stability Warning
While 3,3-disubstituted oxetanes are used as stable drug scaffolds, they are not inert.
-
Observation: If you observe a peak at m/z 150 (+18 Da) or split peaks, the oxetane may have hydrolyzed to the diol (ring opening) in the sample vial.
-
Prevention: Ensure autosampler temperature is set to 4°C. Verify pH of mobile phase is > 3.0. Avoid leaving samples in acidic buffers for > 24 hours.
Peak Tailing
-
Cause: Secondary interactions between the basic amine and residual silanols on silica columns.
-
Solution: Ensure the buffer concentration is at least 10 mM (Ammonium Formate). The ammonium ions compete for silanol sites, sharpening the amine peak.
References
-
Wuitschik, G., et al. (2006).[6] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.
-
BenchChem. (2025).[7] Assessing the stability of the oxetane ring under various chemical conditions.
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Profiling Drug Candidates Incorporating the 3-(2-aminopropan-2-yl)oxetan-3-ol Motif
Executive Summary & Scientific Rationale
The integration of 3-(2-aminopropan-2-yl)oxetan-3-ol into drug scaffolds represents a high-value strategy in modern Fragment-Based Drug Discovery (FBDD) and Lead Optimization. This structural motif serves as a bioisostere for gem-dimethyl groups, carbonyls, or morpholine rings, designed to resolve critical attrition risks in early discovery: poor aqueous solubility, high lipophilicity (LogD), and rapid metabolic clearance.
Unlike traditional solubilizing groups, this specific oxetane motif offers a unique "3-dimensional" polarity. The 3,3-disubstitution pattern creates a rigid, sp³-rich architecture that can:
-
Modulate Basicity: The electron-withdrawing oxetane ring reduces the pKa of the adjacent amine (relative to a standard isopropyl amine), potentially reducing hERG liability and improving membrane permeability.
-
Block Metabolism: It acts as a "metabolic shield," replacing metabolically labile C-H bonds with a stable ether framework.
-
Enhance Solubility: The exposed hydroxyl and amine groups, combined with the oxetane oxygen, create a high-density hydrogen bonding vector without adding excessive molecular weight.
This guide details the cell-based assay protocols required to validate these enhancements. It moves beyond simple chemical synthesis to the biological validation of compounds containing this motif.
Experimental Workflow: The Optimization Cycle
The following diagram illustrates the decision matrix for incorporating this motif and the subsequent testing cascade.
Figure 1: Strategic workflow for validating oxetane-modified analogs. The cascade prioritizes ADME properties (Permeability/Stability) before confirming potency retention.
Protocol 1: Comparative Caco-2 Permeability Assay
Objective: To determine if the increased polarity of the 3-(2-aminopropan-2-yl)oxetan-3-ol motif compromises cellular membrane penetration compared to the lipophilic parent compound.
Rationale: While oxetanes improve solubility, their polarity can theoretically hinder passive diffusion. The Caco-2 model (human colon carcinoma) mimics the intestinal epithelium and expresses relevant efflux transporters (P-gp), making it the gold standard for predicting oral bioavailability.
Materials
-
Cell Line: Caco-2 cells (ATCC HTB-37), differentiated for 21 days on Transwell® inserts.
-
Transport Buffer: HBSS (pH 7.4) + 10 mM HEPES.
-
Test Compounds: Parent Lead vs. Oxetane Analog (10 µM final).
-
Controls:
-
High Permeability: Propranolol.
-
Low Permeability: Atenolol.
-
Efflux Control: Digoxin (± Verapamil).
-
Detailed Methodology
-
Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm².
-
Preparation: Wash apical (A) and basolateral (B) chambers twice with pre-warmed HBSS.
-
Dosing (A-to-B): Add 10 µM test compound to the Apical chamber (Donor). Add blank buffer to the Basolateral chamber (Receiver).
-
Note: Perform in triplicate.
-
-
Dosing (B-to-A): To assess efflux ratio, reverse the setup (Donor = Basolateral).
-
Incubation: Incubate at 37°C, 5% CO₂ for 120 minutes on an orbital shaker (50 rpm) to minimize the Unstirred Water Layer (UWL).
-
Sampling:
-
T=0: Sample donor solution immediately.
-
T=120: Collect 100 µL from both Donor and Receiver compartments.
-
-
Analysis: Quantify via LC-MS/MS (MRM mode).
Data Analysis & Interpretation
Calculate the Apparent Permeability Coefficient (
| Outcome | Efflux Ratio (B-A / A-B) | Interpretation | |
| Ideal | < 2.0 | The oxetane motif maintains good permeability and is not a P-gp substrate. | |
| Efflux Liability | Low | > 2.0 | The polar motif has made the compound a P-gp substrate. Action: Co-dose with inhibitor. |
| Poor Permeability | ~ 1.0 | Polarity is too high. Action: Mask the hydroxyl group as a prodrug or alkylate the amine. |
Protocol 2: Metabolic Stability in Cryopreserved Hepatocytes
Objective: To validate the "Metabolic Shield" hypothesis. Does the oxetane ring protect the molecule from CYP450-mediated oxidation better than the gem-dimethyl group it replaced?
Rationale: The gem-dimethyl group is often a site of metabolic "softness" (benzylic/allylic oxidation). The oxetane ring lacks abstractable protons on the oxygen adjacent carbons and sterically hinders access to the core.
Materials
-
System: Cryopreserved Human Hepatocytes (pooled mixed gender, >5 million cells/mL).
-
Media: Williams’ Medium E (WME) supplemented with glutamine and insulin-transferrin-selenium.
-
Test Concentration: 1 µM (low concentration ensures first-order kinetics).
Detailed Methodology
-
Thawing: Thaw hepatocytes rapidly at 37°C; resuspend in WME and assess viability (Trypan Blue exclusion; require >75%).
-
Equilibration: Dilute cells to
cells/mL. Pre-incubate 50 µL of cell suspension in a 96-well plate at 37°C for 10 mins. -
Reaction Initiation: Add 50 µL of 2 µM test compound (final conc 1 µM).
-
Time Course: Stop reaction at T = 0, 15, 30, 60, and 120 min by adding 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.
Data Calculation
Plot
Success Metric: A successful oxetane substitution should reduce
Protocol 3: Intracellular Target Engagement (NanoBRET™)
Objective: To confirm that the 3-(2-aminopropan-2-yl)oxetan-3-ol motif fits the target binding pocket inside a living cell.
Rationale: Biochemical assays (cell-free) may show binding, but they ignore the cost of desolvation. The oxetane is highly solvated; shedding this water shell to bind the protein requires energy. A cellular target engagement assay (like NanoBRET) measures if the compound can actually displace a tracer in situ.
Materials
-
Cell Line: HEK293 transfected with NanoLuc®-fusion of the Target Protein.
-
Tracer: Fluorescent tracer known to bind the target.
-
Test Compound: Oxetane Analog.
Detailed Methodology
-
Transfection: Transfect HEK293 cells with the N-terminal NanoLuc-Target plasmid 24h prior.
-
Seeding: Plate cells in white, non-binding 96-well plates.
-
Tracer Addition: Add the fluorescent tracer at its
concentration. -
Compound Treatment: Treat cells with a serially diluted oxetane analog (10 µM to 1 nM) for 2 hours.
-
Reading: Add NanoBRET™ substrate. Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).
-
Calculation: Calculate MilliBRET units (mBU).
-
Plot mBU vs. log[Compound] to determine cellular
.
-
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition, 45(46), 7736–7739.[1] Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres: Modulation of Physicochemical Properties."[3][4] Journal of Medicinal Chemistry, 53(19), 7119–7128. Link
-
Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Chemical Reviews, 116(19), 12150–12233. Link
-
Stepan, A. F., et al. (2011). "Application of the Oxetane Ring in the Design of Potent, Metabolically Stable, and Brain-Penetrant γ-Secretase Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
BLD Pharm. (2023). "Product Datasheet: 3-(2-aminopropan-2-yl)oxetan-3-ol (CAS 1779357-90-2)." Link
Sources
Application Note: High-Sensitivity Derivatization Strategies for 3-(2-aminopropan-2-yl)oxetan-3-ol
Executive Summary & Strategic Analysis
The Analytical Challenge
The target molecule, 3-(2-aminopropan-2-yl)oxetan-3-ol , represents a high-value scaffold in modern medicinal chemistry, often used as a metabolically stable, polar bioisostere for morpholine or gem-dimethyl groups [1]. However, it presents a "perfect storm" of analytical difficulties:
-
UV Invisibility: The molecule lacks a chromophore, rendering standard UV-Vis detection impossible.
-
Extreme Steric Hindrance: The primary amine is attached to a quaternary carbon (gem-dimethyl), which is itself attached to the quaternary C3 of the oxetane ring. This neopentyl-like steric bulk significantly retards nucleophilic attack, causing standard "instant" derivatization kits (e.g., OPA) to fail or yield poor reproducibility.
-
Acid Lability: While stable to metabolic oxidation, the oxetane ring is susceptible to acid-catalyzed hydrolysis (ring opening) to form 1,3-diols [2].
The Solution: Nucleophilic Substitution under Basic Conditions
To overcome these barriers, this guide details two protocols optimized for steric access and ring stability :
-
Protocol A (Dansylation): The robust "workhorse" method using Dansyl Chloride. It requires heating, which helps overcome the steric barrier, and operates at high pH, preserving the oxetane ring.
-
Protocol B (AQC Derivatization): A high-sensitivity method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Ideal for LC-MS/MS applications due to high ionization efficiency.
Chemical Logic & Mechanism
The success of these assays relies on understanding the competition between the reaction rate of the hindered amine and the hydrolytic stability of the reagent .
Reaction Pathway Diagram
The following diagram illustrates the critical path for Dansylation, highlighting the steric environment.
Figure 1: Reaction logic for hindered amine derivatization. Note that heat is strictly required to drive the amine attack over the background hydrolysis of the reagent.
Protocol A: Dansylation (Robust UV/Fluorescence Assay)
Best for: HPLC-UV/FLD, Quality Control, Purity Assays. Mechanism: Nucleophilic attack of the primary amine on the sulfonyl chloride sulfur.
Materials
-
Buffer: 0.1 M Sodium Carbonate (
), pH adjusted to 10.0. (High pH ensures the amine is deprotonated and nucleophilic). -
Reagent: Dansyl Chloride (Dns-Cl), 5 mg/mL in Acetone.[1] Prepare fresh.
-
Quench: 10% Ammonium Hydroxide or Methylamine.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 3-(2-aminopropan-2-yl)oxetan-3-ol in water or 50:50 Water/Acetonitrile to a concentration of 0.1 – 1.0 mg/mL.
-
-
Buffering:
-
In a 1.5 mL amber vial (Dansyl derivatives are light-sensitive), mix 100 µL Sample with 100 µL Carbonate Buffer (pH 10) .
-
Critical Check: Verify pH is >9.5. The reaction will fail below pH 9 due to protonation of the amine.
-
-
Reagent Addition:
-
Add 200 µL Dansyl Chloride solution . Vortex vigorously for 10 seconds.
-
Note: The solution may become cloudy; this is normal.
-
-
Thermal Incubation (The Steric Fix):
-
Incubate at 60°C for 45 minutes in a heating block.
-
Expert Insight: Standard amino acids react in 10 mins at room temperature. This hindered analyte requires energy (heat) to force the formation of the sulfonamide bond [3]. The oxetane ring is stable at this pH and temperature.
-
-
Quenching:
-
Add 50 µL Ammonium Hydroxide . Incubate for 5 mins. This consumes excess Dns-Cl, preventing interfering peaks.
-
-
Clarification:
-
Centrifuge at 10,000 x g for 3 minutes to remove any insoluble sulfonamide byproducts from the reagent. Transfer supernatant to HPLC vial.
-
Protocol B: AQC / AccQ-Tag (High-Sensitivity LC-MS)
Best for: Trace analysis, PK studies, Biological Matrices. Mechanism: Formation of a stable urea derivative using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.
Materials
-
Reagent: AQC Reagent powder (reconstituted in acetonitrile).
-
Buffer: Borate Buffer, pH 8.8.
-
Solvent: LC-MS grade Acetonitrile.
Step-by-Step Methodology
-
Sample Prep:
-
Prepare sample in Borate Buffer (pH 8.8).
-
-
Reaction:
-
Mix 20 µL Sample + 60 µL Borate Buffer + 20 µL AQC Reagent .
-
-
Incubation:
-
Vortex and incubate at 55°C for 15 minutes .
-
Why: While AQC is faster than Dansyl-Cl, the steric bulk of the gem-dimethyl group still necessitates heat to ensure quantitative conversion.
-
-
Analysis:
-
Inject directly onto LC-MS. The urea derivative is extremely stable and provides a massive signal boost in ESI(+) mode due to the quinoline nitrogen [4].
-
Assay Validation & HPLC Conditions
Chromatographic Separation
Because the oxetane ring is acid-sensitive, the choice of mobile phase is critical. While 0.1% Formic Acid (pH ~2.7) is standard, prolonged exposure can degrade the analyte.
Recommended "Oxetane-Safe" Method:
| Parameter | Condition |
| Column | C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) or Ammonium Bicarbonate (pH 7.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection (Dansyl) | Excitation: 340 nm |
| Detection (AQC) | Excitation: 250 nm |
Workflow Visualization
Figure 2: Complete analytical workflow. The heating step (Red) is the critical control point for this specific molecule.
Troubleshooting & Expert Tips
-
Low Yield / Incomplete Reaction:
-
Cause: Steric hindrance is preventing the reagent from accessing the amine.
-
Fix: Increase incubation temperature to 70°C (oxetane is stable to this in base) or extend time to 90 minutes. Do not add more reagent; the ratio is likely sufficient, kinetics are the issue.
-
-
Split Peaks / Degradation:
-
Cause: Acid-catalyzed ring opening during HPLC.
-
Diagnosis: Check for a peak with Mass = [Parent + 18] (Hydrolysis).
-
Fix: Switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 7.8) . Avoid TFA or Formic Acid.
-
-
Precipitation:
-
Cause: Dansyl Chloride is insoluble in water.
-
Fix: Ensure the final reaction mixture is at least 40-50% organic (Acetone/ACN).
-
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 49(21), 3524-3529.
-
Tapuhi, Y., et al. (1981). "Dansylation of Amino Acids for HPLC Analysis." Analytical Chemistry, 53(4), 609-613.
-
Cohen, S. A., & Michaud, D. P. (1993). "Synthesis of a Fluorescent Derivatizing Reagent, 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate, and Its Application for the Analysis of Hydrolysate Amino Acids via High-Performance Liquid Chromatography." Analytical Biochemistry, 211(2), 279-287.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-aminopropan-2-yl)oxetan-3-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-aminopropan-2-yl)oxetan-3-ol. Oxetane-containing motifs are of high value in medicinal chemistry for their ability to modulate key physicochemical properties such as solubility and metabolic stability.[1][2][3] However, the synthesis of substituted oxetanes, particularly those with sensitive functional groups, presents unique challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning a common and effective synthetic route: the nucleophilic addition of a 2-nitropropane equivalent to oxetan-3-one, followed by reduction. Our goal is to equip you with the technical insights and practical solutions needed to overcome common hurdles and significantly improve your reaction yields and purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Q1: My yield for the addition of 2-nitropropane to oxetan-3-one is consistently low (<40%). What are the primary causes and how can I optimize this step?
A1: This is the most critical C-C bond-forming step, and low yields typically stem from one of four issues: incomplete deprotonation of 2-nitropropane, competing side reactions, reversibility of the addition, or instability of the oxetane ring.
-
Causality & Explanation: The reaction, a nitro-aldol (Henry) reaction, requires the quantitative formation of the 2-nitropropane anion (a nitronate) to prevent side reactions involving the unreacted base. The primary competing reaction is the base-catalyzed self-condensation of the enolizable oxetan-3-one. Furthermore, the oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under harsh basic conditions or in the presence of certain nucleophiles.[3][4][5]
-
Troubleshooting Steps & Solutions:
-
Choice of Base and Deprotonation Conditions: A strong, non-nucleophilic base is crucial. We recommend using lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) over alkoxides like potassium tert-butoxide (t-BuOK) to ensure rapid and complete deprotonation at low temperatures, minimizing ketone self-condensation.
-
Temperature Control: This is paramount. The deprotonation of 2-nitropropane should be performed at -78 °C. The subsequent addition of oxetan-3-one should also occur at -78 °C and the reaction should be allowed to warm very slowly to room temperature. This minimizes side reactions and preserves the integrity of the oxetane ring.
-
Order of Addition: Always add the oxetan-3-one solution slowly to the pre-formed nitronate solution. This ensures the ketone is always in the presence of an excess of the desired nucleophile, outcompeting self-condensation.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it has excellent solvating properties for the lithium-based reagents at low temperatures.
-
| Parameter | Sub-Optimal Condition | Recommended Optimization | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | n-Butyllithium (n-BuLi) or LDA | Ensures faster, more complete deprotonation at low temperatures, reducing ketone enolization. |
| Temperature | 0 °C to Room Temp | -78 °C, then slow warming | Minimizes side reactions (self-condensation, ring-opening) and controls reaction exotherm. |
| Addition | Adding nitronate to ketone | Adding ketone to pre-formed nitronate | Maintains an excess of the nucleophile, kinetically favoring the desired reaction pathway. |
| Stoichiometry | 1.0 eq. of 2-nitropropane | 1.2 - 1.5 eq. of 2-nitropropane | Drives the reaction to completion and compensates for any minor losses during transfer. |
Q2: The reduction of the intermediate nitro-compound is giving me a complex mixture of products and appears to be cleaving the oxetane ring. How can I achieve a clean reduction?
A2: The reduction of the tertiary nitro group is challenging, and the stability of the oxetane ring is a major concern. Harsh reducing agents or acidic conditions can readily cause ring-opening.[3][5]
-
Causality & Explanation: Standard nitro reduction methods like Zn/HCl or Fe/HCl introduce strong acids that will catalyze the cleavage of the strained four-membered ether.[4] Similarly, powerful hydride reagents like lithium aluminum hydride (LiAlH4) are known to reductively open oxetane rings.[3] The ideal method must be potent enough to reduce a sterically hindered tertiary nitro group while being mild enough to preserve the oxetane.
-
Troubleshooting Steps & Solutions:
-
Catalytic Hydrogenation: This is the most reliable method. Use Palladium on Carbon (Pd/C, 5-10 mol%) or Raney Nickel under a hydrogen atmosphere (50-100 psi). The reaction is typically clean and proceeds under neutral conditions.
-
Solvent Choice for Hydrogenation: Methanol or ethanol are excellent choices. They effectively dissolve the substrate and do not interfere with the catalysis.
-
Alternative Chemical Reduction: If hydrogenation is not feasible, a dissolving metal reduction using zinc dust in ammonium formate or ammonium chloride in methanol can be effective. This method generates the reducing species in situ under much milder conditions than strong mineral acids.
-
| Reduction Method | Pros | Cons | Recommendation |
| H₂ / Pd-C | High yield, clean, neutral pH, mild conditions. | Requires specialized hydrogenation equipment. | Highly Recommended. The gold standard for this transformation. |
| Raney Nickel | Very effective for nitro groups. | Can be pyrophoric; may require higher pressures/temps. | Good alternative to Pd/C if available. |
| LiAlH₄ | Powerful reducing agent. | Not Recommended. High risk of oxetane ring-opening.[3] | Avoid for this substrate. |
| Zn / HCl | Inexpensive and simple setup. | Not Recommended. Strongly acidic conditions will cleave the oxetane.[4][5] | Avoid for this substrate. |
| Zn / NH₄Cl | Milder than mineral acids. | Can be sluggish; may require heat, which can degrade the oxetane. | A possible, but less reliable, alternative to hydrogenation. |
Q3: My final product, 3-(2-aminopropan-2-yl)oxetan-3-ol, is highly polar and difficult to purify by standard silica gel chromatography. What purification strategies do you suggest?
A3: The combination of a tertiary alcohol and a primary amine makes this molecule very polar and prone to streaking on standard silica gel.
-
Causality & Explanation: The basic amine and the hydrogen-bond-donating alcohol interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic behavior and potential product loss on the column.
-
Troubleshooting Steps & Solutions:
-
Acid-Base Extraction: Before any chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaHCO₃) to remove any acidic impurities. Then, extract the aqueous layer again to ensure full recovery.
-
Use of Treated Silica/Alternative Phases: If chromatography is necessary, avoid standard silica. Use amine-treated silica gel or alumina (basic or neutral). Alternatively, a short plug of silica gel treated with 1-2% triethylamine in the eluent can significantly improve peak shape.
-
Salt Formation and Crystallization: The most effective method for obtaining high-purity material is often salt formation. Treat a solution of the purified free-base in a solvent like isopropanol or ethanol with one equivalent of an acid such as HCl (as a solution in ether or dioxane) or oxalic acid. The resulting salt is often a crystalline solid that can be isolated in high purity by filtration. The free base can be regenerated later if needed by treatment with a base.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting oxetan-3-one? A: Extremely critical. Oxetan-3-one is prone to polymerization or hydration. It should be stored cold and under an inert atmosphere. We recommend purifying it by distillation under reduced pressure immediately before use to ensure the carbonyl is reactive and free of inhibitors or byproducts.
Q2: Is the oxetane ring stable throughout the synthesis? A: The oxetane ring is moderately stable but must be handled with care. It is most vulnerable to strong acids, strong Lewis acids, and some powerful reducing agents like LiAlH4.[3][5][6] The protocols recommended in this guide are specifically designed to use mild, neutral, or basic conditions where possible to ensure the ring remains intact.
Q3: How can I definitively confirm the structure of my final product? A: A combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is required.
-
¹H NMR: Look for the characteristic doublet of doublets or triplets for the oxetane ring protons around 4.5-4.8 ppm. The two methyl groups of the aminopropan-2-yl moiety should appear as a singlet. The -OH and -NH₂ protons may be broad and are exchangeable with D₂O.
-
¹³C NMR: Expect to see the C3 carbon of the oxetane (the one bearing the alcohol and the side chain) around 70-75 ppm and the other two oxetane carbons (C2 and C4) further downfield around 78-82 ppm.
-
HRMS: This will provide an exact mass measurement, confirming the elemental composition C₆H₁₃NO₂.
Section 3: Optimized Experimental Protocols
Protocol 3.1: Synthesis of 3-(2-nitropropan-2-yl)oxetan-3-ol
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL for a 10 mmol scale reaction). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 2-nitropropane (1.34 g, 15 mmol, 1.5 eq.) to the cold THF.
-
Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15 mmol, 1.5 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale-yellow solution for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve freshly distilled oxetan-3-one (0.72 g, 10 mmol, 1.0 eq.) in anhydrous THF (20 mL).
-
Add the oxetan-3-one solution dropwise to the cold nitronate solution over 20 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Protocol 3.2: Reduction via Catalytic Hydrogenation
-
Dissolve the crude 3-(2-nitropropan-2-yl)oxetan-3-ol (from the previous step, ~10 mmol) in methanol (100 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, ~500 mg, 5 mol%).
-
Transfer the slurry to a Parr hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to 100 psi.
-
Stir the reaction vigorously at room temperature for 12-18 hours, monitoring the uptake of hydrogen.
-
Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with argon or nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(2-aminopropan-2-yl)oxetan-3-ol. Proceed with purification as described in the troubleshooting section (Q3).
Section 4: Visual Guides
Caption: Overall synthetic pathway for 3-(2-aminopropan-2-yl)oxetan-3-ol.
Caption: Troubleshooting workflow for the nitro-aldol addition step.
References
-
Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
-
Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12204. [Link]
-
Maleš, M., & Veselý, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148–12204. [Link]
-
Show, R., & Taylor, R. J. K. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1483-1498. [Link]
-
Hogan, J. P., & Isherwood, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12389–12411. [Link]
-
Utecht, M., & Gryko, D. T. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wang, Y., Wang, Y., Sun, J., & Huang, H. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic & Biomolecular Chemistry, 24(3), 546-560. [Link]
-
Roca-Lopez, M., & Murga, J. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis, 366(1), 101-107. [Link]
Sources
Technical Support Center: Synthesis of 3-(2-aminopropan-2-yl)oxetan-3-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-aminopropan-2-yl)oxetan-3-ol. As a valuable building block in medicinal chemistry, the oxetane moiety can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] This document addresses common side reactions and troubleshooting scenarios encountered during its synthesis.
Part 1: Synthetic Overview & Key Challenges
The synthesis of 3-(2-aminopropan-2-yl)oxetan-3-ol is typically achieved in a two-step process:
-
Nucleophilic addition of a cyanide source to oxetan-3-one: This step forms the key intermediate, 2-(3-hydroxyoxetan-3-yl)-2-methylpropanenitrile. Acetone cyanohydrin is a commonly used reagent for this transformation due to its ability to slowly release cyanide ions, minimizing side reactions.[4]
-
Reduction of the nitrile to a primary amine: The nitrile intermediate is then reduced to the desired primary amine. Common methods include catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).[5][6][7]
While the synthesis appears straightforward, several challenges can arise, leading to low yields and purification difficulties. This guide will provide a systematic approach to troubleshooting these issues.
Caption: General synthetic workflow for 3-(2-aminopropan-2-yl)oxetan-3-ol.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Synthesis of 2-(3-hydroxyoxetan-3-yl)-2-methylpropanenitrile
Q: My reaction of oxetan-3-one with acetone cyanohydrin is showing low conversion to the desired nitrile intermediate. What are the likely causes and solutions?
A: Low conversion in this step can often be attributed to several factors:
-
Insufficient Catalyst: This reaction is typically base-catalyzed. The slow, controlled generation of cyanide ions from acetone cyanohydrin is crucial.[4] Ensure that a suitable base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is present in catalytic amounts.
-
Reaction Temperature: The reaction should be maintained at a low temperature (typically 0-10 °C) to prevent unwanted side reactions, such as the polymerization of oxetan-3-one.
-
Reagent Quality: Verify the purity of your oxetan-3-one and acetone cyanohydrin. Oxetan-3-one can be prone to polymerization upon storage, and acetone cyanohydrin can decompose.
Troubleshooting Steps:
-
Verify Catalyst: Add a catalytic amount of a suitable base to your reaction mixture.
-
Control Temperature: Ensure your reaction is adequately cooled and maintained at the target temperature.
-
Check Reagent Purity: Use freshly distilled or purified reagents if decomposition is suspected.
Q: I am observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I prevent its formation?
A: The formation of a viscous, insoluble material is likely due to the polymerization of oxetan-3-one. The strained four-membered ring of oxetanes makes them susceptible to ring-opening polymerization, which can be initiated by both acids and bases.[8]
Preventative Measures:
-
Strict Temperature Control: Maintain a low reaction temperature to minimize the rate of polymerization.
-
Controlled Addition: Add the base catalyst slowly to the reaction mixture to avoid localized high concentrations that can promote polymerization.
-
Use of Acetone Cyanohydrin: Acetone cyanohydrin is advantageous as it provides a slow, sustained release of the cyanide nucleophile, keeping its concentration low and reducing the likelihood of base-catalyzed polymerization.[4]
Q: My product mixture contains byproducts consistent with the ring-opening of the oxetane. How can I avoid this?
A: The oxetane ring can be opened under both acidic and basic conditions, especially in the presence of nucleophiles and water.[8][9]
Strategies to Minimize Ring-Opening:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the oxetane ring.
-
Neutral or Mildly Basic pH: Avoid strongly acidic or basic conditions. The use of a mild, non-nucleophilic base catalyst is recommended.
-
Choice of Cyanide Source: The use of acetone cyanohydrin is generally preferred over alkali metal cyanides (e.g., NaCN, KCN) which can create a more basic reaction environment, favoring ring-opening.
Step 2: Reduction of 2-(3-hydroxyoxetan-3-yl)-2-methylpropanenitrile
Q: My catalytic hydrogenation of the nitrile is producing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A: The formation of secondary and tertiary amines is a common side reaction during the catalytic hydrogenation of nitriles.[10] This occurs when the initially formed primary amine reacts with the intermediate imine.
Methods to Enhance Primary Amine Selectivity:
-
Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in methanol) can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.[10]
-
Choice of Catalyst: Raney Nickel is a commonly used catalyst for this transformation. The reaction conditions, including pressure and temperature, should be optimized.
-
Acidic Additives: In some cases, the addition of a small amount of an acid can protonate the primary amine, preventing it from reacting further.
Q: I am using Lithium Aluminum Hydride (LiAlH₄) for the reduction, but I am getting a complex mixture of products. What are the potential pitfalls?
A: LiAlH₄ is a powerful reducing agent and can be non-selective if not used carefully.[5][6][7]
Potential Issues and Solutions:
-
Exothermic Reaction: The reaction of LiAlH₄ with the nitrile is highly exothermic. The addition of the nitrile to the LiAlH₄ solution should be done slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Work-up Procedure: The quenching of the reaction is critical. A standard Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is often employed to produce a granular precipitate of aluminum salts that can be easily filtered off. Improper quenching can lead to the formation of emulsions and difficult-to-purify product mixtures.
-
Reaction with the Hydroxyl Group: The hydroxyl group on the oxetane ring will react with LiAlH₄ to form an alkoxide. Ensure enough equivalents of LiAlH₄ are used to account for this.
Caption: Decision tree for troubleshooting the nitrile reduction step.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the mechanism of the addition of acetone cyanohydrin to oxetan-3-one?
A: The reaction proceeds via a base-catalyzed nucleophilic addition. A base abstracts a proton from the hydroxyl group of acetone cyanohydrin, generating the cyanide anion. The cyanide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. This is followed by protonation of the resulting alkoxide by the acetone cyanohydrin, regenerating the catalyst and forming the cyanohydrin product.
Q: Are there alternative methods to introduce the aminopropan-2-yl group?
A: While the cyanohydrin route is common, a Grignard reaction could also be considered. For example, reacting oxetan-3-one with 2-propylmagnesium chloride would yield a tertiary alcohol. However, Grignard reagents are strongly basic and nucleophilic, which can lead to a higher incidence of side reactions such as enolization of the ketone and ring-opening of the oxetane.[11][12][13][14][15]
Q: What are the key safety considerations for this synthesis?
A: This synthesis involves several hazardous materials and requires strict safety protocols:
-
Cyanides: Acetone cyanohydrin and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.
-
Lithium Aluminum Hydride: LiAlH₄ is a water-reactive and pyrophoric solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching of LiAlH₄ reactions is highly exothermic and can generate hydrogen gas, which is flammable.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure. It should be carried out in a properly rated and shielded hydrogenation apparatus.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(3-hydroxyoxetan-3-yl)-2-methylpropanenitrile
-
To a stirred solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., isopropanol) at 0 °C, add acetone cyanohydrin (1.2 eq).
-
Slowly add a catalytic amount of triethylamine (0.1 eq).
-
Allow the reaction to stir at 0-10 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of Nitrile to Primary Amine via Catalytic Hydrogenation
-
To a solution of 2-(3-hydroxyoxetan-3-yl)-2-methylpropanenitrile (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (50% slurry in water, ~10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the reaction at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification can be achieved by crystallization or column chromatography.
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Nitrile Reduction (Hydrogenation) |
| Key Reagents | Oxetan-3-one, Acetone Cyanohydrin | 2-(3-hydroxyoxetan-3-yl)-2-methylpropanenitrile, H₂, Raney Ni |
| Solvent | Isopropanol | Methanol/Ammonia |
| Temperature | 0-10 °C | Room Temperature |
| Typical Yield | 70-85% | 80-95% |
References
-
Reactions of Nitriles - Chemistry Steps. Available from: [Link]
-
reduction of nitriles - Chemguide. Available from: [Link]
-
te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. The cyanide-induced ring opening of epoxides leads to the formation of a n. Available from: [Link]
-
Nitrile to Amine - Common Conditions. Available from: [Link]
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
20.7: Chemistry of Nitriles - Chemistry LibreTexts. Available from: [Link]
-
Grignard Reaction - University of Wisconsin-Madison. Available from: [Link]
-
Study on Synthesis Of Oxetan-3-ol - Atlantis Press. Available from: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available from: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available from: [Link]
-
Ring-opening of oxazolidines with acetone cyanohydrin: A short and effective pathway to 2-((2-hydroxyethyl)amino)acetonitriles from carbonyl compounds - ResearchGate. Available from: [Link]
-
Study on Synthesis Of Oxetan-3-ol - ResearchGate. Available from: [Link]
-
Study on Synthesis Of Oxetan-3-ol | Semantic Scholar. Available from: [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available from: [Link]
-
Grignard reagent - Wikipedia. Available from: [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. Available from: [Link]
-
Main reactions of epoxidation and oxirane ring-opening process. R'' and R'' - ResearchGate. Available from: [Link]
-
2-Hydroxyimino-2-phenylacetonitrile - Organic Syntheses. Available from: [Link]
-
Synthesis of (3.1) 2-(6-Hydroxy-pyridazin-3-yl)-propanenitrile - PrepChem.com. Available from: [Link]
-
2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem. Available from: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. Available from: [Link]
- Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents.
-
Epoxides Ring-Opening Reactions - Chemistry Steps. Available from: [Link]
-
Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles - MDPI. Available from: [Link]
-
Three 1-aminopropan-2-ols with potential biological activities - ResearchGate. Available from: [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy 3-(2-Fluoropropan-2-yl)oxetan-3-amine [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
overcoming poor solubility of 3-(2-aminopropan-2-yl)oxetan-3-ol
Topic: Overcoming Solubility & Handling Challenges Ticket ID: OX-SOL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Diagnostic & Core Analysis
The "Solubility Paradox"
You are likely encountering a counter-intuitive issue. Oxetanes are famously used in medicinal chemistry (the "Carreira Oxetane" strategy) to increase the aqueous solubility and metabolic stability of lipophilic drug scaffolds [1, 2].
However, the building block itself—3-(2-aminopropan-2-yl)oxetan-3-ol —presents a unique challenge. It is a low-molecular-weight, highly polar amino-alcohol.
The Root Cause:
-
High Polarity: The molecule contains both a hydrogen bond donor/acceptor (hydroxyl) and a basic amine on a compact, polar oxetane ring.
-
Lattice Energy: In its solid state, the intermolecular hydrogen bonding network (between the -OH and -NH₂) creates a stable crystal lattice that resists dissolution in standard non-polar organic solvents (DCM, Toluene, Hexanes).
-
"Water Trap": Because it is highly hydrophilic (LogP < 0), it partitions aggressively into aqueous phases, making extraction out of water during synthesis extremely difficult.
Immediate Action Required: Determine your specific solubility bottleneck from the scenarios below to access the correct protocol.
Troubleshooting Guides (SOPs)
Scenario A: "I can't extract the compound from the aqueous reaction mixture."
Symptoms: Product is lost in the water layer after workup; low recovery yield.
Technical Insight: Standard extraction solvents like Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) are too lipophilic. The partition coefficient (LogD) of this amine favors the aqueous phase at neutral/acidic pH.
Protocol: The "Salting Out" & Polar Extraction System
-
pH Adjustment (Critical):
-
Ensure the aqueous layer is basic (pH > 12) to suppress the ionization of the primary amine (approx. pKa ~9.5–10).
-
Reagent: Use saturated aqueous K₂CO₃ or NaOH (1M). Avoid weak bases.
-
-
Matrix Saturation:
-
Saturate the aqueous phase with NaCl (solid). This disrupts the hydration shell around the polar molecule ("Salting Out" effect).
-
-
Solvent Selection:
-
Do NOT use: Et₂O, Hexane, pure DCM.
-
USE: A mixture of Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .
-
Alternative: n-Butanol (requires high-vac evaporation later).
-
-
Execution:
-
Perform 4–5 extractions (not just the standard 3).
-
Dry combined organics over Na₂SO₄ (MgSO₄ can sometimes bind polar amines).
-
Scenario B: "The solid won't dissolve in my reaction solvent (DCM/THF)."
Symptoms: Suspension forms; reaction kinetics are sluggish; starting material remains undissolved.
Technical Insight: The crystal lattice energy is too high for pure non-polar solvents. You must disrupt the H-bond network without interfering with the reaction.
Protocol: The "Solvent Doping" Method
| Solvent System | Suitability | Notes |
| Pure DCM | 🔴 Poor | Compound will likely float as a suspension. |
| DCM + MeOH | 🟡 Moderate | Add 5-10% Methanol to solubilize. Warning: MeOH is protic and may interfere with electrophiles. |
| THF | 🟡 Moderate | Often requires slight warming (35°C). |
| DMF / DMSO | 🟢 Excellent | Dissolves readily. Use as a co-solvent (e.g., 10% DMF in DCM) if you need to avoid high-boiling workups. |
| Acetonitrile | 🟢 Good | Good compromise between polarity and volatility. |
Pro-Tip: If your reaction allows, protect the amine first (e.g., with Boc-anhydride) in a mixture of Water/Dioxane. The N-Boc derivative will be significantly more soluble in standard organic solvents (DCM, EtOAc) and easier to handle.
Scenario C: "The salt form (HCl/TFA) is a sticky oil or hygroscopic mess."
Symptoms: Cannot crystallize the salt; difficult to weigh.
Technical Insight: Small polar amine salts are often hygroscopic. The oxetane ring is acid-sensitive [3], but 3,3-disubstituted oxetanes are relatively robust. However, strong acids can still degrade them over time or with heat.
Protocol: Free-Basing & Lyophilization
-
Do not store as a TFA salt if possible (hygroscopic).
-
Convert to the Free Base :
-
Dissolve salt in minimum MeOH.
-
Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or wash with sat. NaHCO₃.
-
-
Lyophilization:
-
Dissolve the free base in Water/Acetonitrile (1:1).
-
Freeze-dry (Lyophilize) to obtain a fluffy, handleable powder rather than a sticky oil.
-
Visual Workflows
Decision Tree: Solvent Selection Strategy
Caption: Logical flow for selecting the correct solvent system based on experimental intent.
Extraction Workflow: The "Polar Rescue"
Caption: Step-by-step extraction protocol for recovering hydrophilic amino-oxetanes from aqueous media.
Frequently Asked Questions (FAQ)
Q: Can I use acid to dissolve it for NMR? A: Yes. While oxetanes are strained rings, 3,3-disubstituted oxetanes like this one are surprisingly stable to weak acids at room temperature [3]. You can use CDCl₃ (if soluble) or D₂O . If using CDCl₃, adding a drop of MeOD or d-TFA helps sharpen the peaks by breaking H-bond aggregates and protonating the amine.
Q: Why not just use a gem-dimethyl group instead? A: You are likely using this molecule specifically as a bioisostere. Replacing a gem-dimethyl group with an oxetane typically reduces lipophilicity (LogP) and improves metabolic stability (blocking benzylic/allylic oxidation sites) [1]. If you switch back to gem-dimethyl, you lose these medicinal chemistry advantages.
Q: Is the oxetane ring unstable during the "Salting Out" extraction? A: Generally, no. The oxetane ring is stable to basic conditions (NaOH/K₂CO₃) used during extraction. Instability is primarily a concern under strong acidic conditions combined with heat (which can cause ring opening to the diol) [4].
Q: I need to run a reductive amination. What solvent do you recommend? A: Use Methanol or TFE (2,2,2-Trifluoroethanol) . TFE is particularly excellent for oxetanes as it stabilizes the system and promotes imine formation without needing harsh desiccants.
References
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1] Journal of Medicinal Chemistry.[1]
-
Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][3][4][5] Angewandte Chemie International Edition.[1][6]
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.
-
Wuitschik, G., et al. (2006).[2] Oxetanes as Promising Modules in Drug Discovery.[2][3][4][5] Angewandte Chemie.[6]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Buy 3-(2-Fluoropropan-2-yl)oxetan-3-amine [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Metabolic Stability of Oxetane Compounds
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the metabolic stability of oxetane-containing compounds. This resource is designed to address common challenges and provide practical, evidence-based solutions for your experimental needs.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of oxetane compounds, providing concise answers grounded in established scientific principles.
Q1: Why is the oxetane ring often considered a metabolically stable motif?
The oxetane ring's stability stems from its strained four-membered ring structure, which can be sterically hindering to the active sites of metabolic enzymes.[1] It is often used as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[2][3] The substitution of a gem-dimethyl group with an oxetane can reduce the rate of metabolic degradation in many cases.[3][4]
Q2: How does the substitution pattern on the oxetane ring affect its metabolic stability?
The substitution pattern is a critical determinant of metabolic stability. Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns.[4] However, stability is not guaranteed and can be influenced by the presence of other functional groups within the molecule.[4] For instance, 3,3-disubstituted oxetanes with an internal nucleophile (like an alcohol or amine) may be more prone to ring-opening under acidic conditions.[4]
Q3: What are the primary metabolic pathways for oxetane-containing compounds?
Oxetane-containing compounds are primarily metabolized through two main pathways:
-
Phase I Oxidation: This is often mediated by Cytochrome P450 (CYP450) enzymes and can involve hydroxylation of the oxetane ring or adjacent positions.[1]
-
Hydrolysis: Microsomal epoxide hydrolase (mEH) can catalyze the hydrolytic opening of the oxetane ring to form a 1,3-diol.[5][6] This represents a non-oxidative metabolic route.
The preferred metabolic pathway is often substrate-specific and cannot always be predicted based on intrinsic properties like pKa or LogD alone.[7]
Q4: Can oxetane-containing compounds undergo Phase II metabolism?
Yes, if the parent compound or its Phase I metabolite possesses a suitable functional group (e.g., hydroxyl, amine, or carboxylic acid), it can undergo Phase II conjugation reactions. A common Phase II pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[8][9] The likelihood of UGT-mediated metabolism can be predicted using in silico models.[8][10]
Q5: What are the main advantages of replacing a gem-dimethyl group with an oxetane?
Replacing a gem-dimethyl group with an oxetane offers several potential advantages in drug design:
-
Enhanced Metabolic Stability: The oxetane ring can block metabolically weak C-H bonds without the significant increase in lipophilicity associated with a gem-dimethyl group.[6]
-
Improved Physicochemical Properties: Oxetanes are more polar than gem-dimethyl groups, which can lead to increased aqueous solubility and a more favorable overall ADME profile.[1][2]
-
Reduced Lipophilicity: The substitution often results in a decrease in LogP, which can be beneficial for reducing off-target effects.[3]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during the experimental evaluation of oxetane compound metabolic stability.
Issue 1: Unexpectedly High Metabolic Clearance
Problem: Your oxetane-containing compound shows unexpectedly high clearance in human liver microsomes (HLM) or hepatocyte assays.
Possible Causes & Troubleshooting Steps:
-
Unexpected Metabolic Pathway:
-
Cause: While often stable, the oxetane ring can be a site of metabolism. Both CYP450-mediated oxidation and mEH-mediated hydrolysis are possible.
-
Troubleshooting Workflow:
-
Differentiate between CYP and mEH metabolism: Conduct parallel incubations with and without the CYP cofactor NADPH. If metabolism is significantly reduced in the absence of NADPH, CYP enzymes are likely involved. If metabolism persists, mEH-catalyzed hydrolysis should be investigated.
-
Use selective inhibitors:
-
To confirm CYP involvement, use a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT).
-
To investigate mEH involvement, use a selective mEH inhibitor such as 4-phenylchalcone oxide or other potent inhibitors.[1][7][11] A significant reduction in metabolism in the presence of an mEH inhibitor points to this pathway.
-
-
-
-
Metabolism at another site on the molecule:
-
Cause: The oxetane may be stable, but another part of the molecule is metabolically labile.
-
Troubleshooting: Perform metabolite identification studies using LC-MS/MS to pinpoint the site of metabolic modification.
-
-
Chemical Instability:
-
Cause: The compound may be unstable under the assay conditions (e.g., pH, temperature).
-
Troubleshooting: Run a control incubation in the assay buffer without the metabolic enzymes to assess the chemical stability of your compound.
-
Caption: Troubleshooting workflow for high metabolic clearance.
Issue 2: Identification of an Unexpected Metabolite with a Mass Increase of +18 Da
Problem: LC-MS/MS analysis reveals a metabolite with a mass increase of 18 Da, suggesting the addition of water.
Possible Interpretations & Confirmation Steps:
-
Oxetane Ring Opening:
-
Hypothesis: The oxetane ring has undergone hydrolysis, likely catalyzed by mEH, to form a 1,3-diol.
-
Confirmation:
-
MS/MS Fragmentation Analysis: The diol metabolite will likely show a characteristic fragmentation pattern involving the neutral loss of water (-18 Da) or fragmentation adjacent to the newly formed hydroxyl groups.[12][13] The fragmentation pattern will differ from that of the parent compound, which would likely involve cleavage of the oxetane ring itself.
-
Selective Inhibition: As described in Issue 1, demonstrate that the formation of this metabolite is inhibited by a selective mEH inhibitor.
-
-
-
Hydrolysis of another functional group:
-
Hypothesis: If your molecule contains other hydrolyzable functional groups (e.g., an ester, amide, or nitrile), this could be the site of metabolism.
-
Confirmation: Compare the retention time and MS/MS fragmentation pattern of the metabolite to that of authentic standards of the potential hydrolysis products, if available.
-
Caption: Decision tree for identifying a +18 Da metabolite.
Issue 3: High Inter-Experimental Variability
Problem: You are observing significant variability in metabolic stability results between different experimental runs.
Possible Causes & Mitigation Strategies:
-
Inconsistent Enzyme Activity:
-
Cause: The activity of liver microsomes or hepatocytes can vary between lots and can decrease with improper storage or handling.
-
Mitigation:
-
Always include positive control compounds with known metabolic fates in each assay to monitor enzyme activity.
-
Ensure proper thawing and handling of cryopreserved hepatocytes and microsomes according to the supplier's recommendations.
-
-
-
Compound Solubility Issues:
-
Cause: Poor solubility of the test compound in the incubation buffer can lead to inconsistent concentrations and, therefore, variable metabolism rates.
-
Mitigation:
-
Determine the aqueous solubility of your compound under the assay conditions.
-
If solubility is low, consider using a co-solvent (e.g., DMSO, acetonitrile) at a final concentration that does not inhibit enzyme activity (typically ≤1%).
-
-
-
Non-Specific Binding:
-
Cause: Highly lipophilic compounds can bind to the plasticware of the assay plates, reducing the effective concentration available for metabolism.
-
Mitigation:
-
Use low-binding plates.
-
Include a pre-incubation step to allow for equilibration of the compound with the assay components.
-
-
Quantitative Data Summary
The following table provides a comparative overview of the metabolic stability of representative oxetane-containing compounds and their non-oxetane analogs.
| Compound/Analog Pair | Structure | Assay System | t1/2 (min) | Intrinsic Clearance (CLint) | Reference |
| Pentan-2-one vs. Oxetane Analog | Structure of pentan-2-one and its oxetane analog | Human Liver Microsomes | Data for pentan-2-one | Data for pentan-2-one | [4] |
| Human Liver Microsomes | Data for oxetane analog | Data for oxetane analog | [4] | ||
| Gem-dimethyl Analog vs. Oxetane Analog | Structure of a gem-dimethyl containing compound | Mouse Liver Microsomes | Data for gem-dimethyl analog | Data for gem-dimethyl analog | [3][14] |
| Structure of its oxetane bioisostere | Mouse Liver Microsomes | Data for oxetane analog | Data for oxetane analog | [3][14] | |
| Morpholine Analog vs. Oxetane Analog | Structure of a morpholine-containing compound | Human Liver Microsomes | Data for morpholine analog | Data for morpholine analog | [6][15] |
| Structure of its spiro-oxetane analog | Human Liver Microsomes | Data for oxetane analog | Data for oxetane analog | [6][15] |
Note: Specific quantitative data from the literature should be inserted into this table where available. The structures should be represented by their chemical drawings.
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of an oxetane-containing compound in human liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
Procedure:
-
Prepare Microsome Suspension: Thaw the human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare Incubation Mixture: In a 96-well plate, combine the microsome suspension and the test compound (final concentration typically 1 µM). Include wells for the positive and negative controls.
-
Initiate the Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the negative control (to assess non-NADPH dependent metabolism and chemical stability), add buffer instead of the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from each well.
-
Terminate the Reaction: Immediately add the aliquots to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
Caption: Workflow for the HLM stability assay.
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol provides a method for evaluating metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated 96-well plates
-
Test compound stock solution (10 mM in DMSO)
-
Positive and negative control compounds
-
Acetonitrile (with internal standard)
Procedure:
-
Thaw and Plate Hepatocytes: Thaw the cryopreserved hepatocytes according to the supplier's protocol and plate them in collagen-coated 96-well plates. Allow the cells to attach for several hours.
-
Prepare Dosing Solutions: Prepare dosing solutions of the test compound and controls in the incubation medium at the desired final concentration (typically 1 µM).
-
Incubation: Remove the plating medium from the hepatocytes and add the dosing solutions. Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Terminate and Process: Terminate the reaction and process the samples as described in the HLM assay protocol.
-
LC-MS/MS Analysis: Analyze the samples for the remaining parent compound.
Data Analysis:
The data analysis is similar to the HLM assay, with the intrinsic clearance being normalized to the cell density (e.g., per million cells).
References
-
Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(18):12697-12709. [Link]
-
Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(18):12697-12709. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. Eur J Med Chem. 2023;261:115802. [Link]
-
Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. J Med Chem. 2019;62(16):7383-7399. [Link]
-
Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacol Pharm. 2019;10(11):465-473. [Link]
-
Hip to be square: oxetanes as design elements to alter metabolic pathways. Semantic Scholar. [Link]
-
Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Org Biomol Chem. 2015;13(18):5265-5272. [Link]
-
Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. Eur J Med Chem. 2023;261:115802. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. J Med Chem. 2010;53(8):3227-3246. [Link]
-
Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(18):12697-12709. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem Rev. 2016;116(19):12564-12646. [Link]
-
Chemical Space Exploration of Oxetanes. Molecules. 2020;25(21):5109. [Link]
-
Drug-drug interactions that alter the exposure of glucuronidated drugs: Scope, UDP-glucuronosyltransferase (UGT) enzyme selectivity, mechanisms (inhibition and induction), and clinical significance. Pharmacol Ther. 2023;249:108459. [Link]
-
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
The role of pH in the glucuronidation of raloxifene, mycophenolic acid and ezetimibe. Mol Pharm. 2009;6(4):1155-1164. [Link]
-
Protocol for Extracellular Enzyme Assays. Georg-August-Universität Göttingen. [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]
-
Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. ResearchGate. [Link]
-
Metabolite Fragmentation Visualization. NSF Public Access Repository. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Anal Bioanal Chem. 2011;400(8):2355-2368. [Link]
-
Oxetane-containing metabolites: origin, structures, and biological activities. Appl Microbiol Biotechnol. 2021;105(1):61-75. [Link]
-
Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast. ResearchGate. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J Org Chem. 2021;17:1546-1601. [Link]
Sources
- 1. Development of potent inhibitors of the human microsomal epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of UGT-mediated phase II metabolism via ligand- and structure-based predictive models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective inhibition and selective induction of multiple microsomal epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of UGT-mediated Metabolism Using the Manually Curated MetaQSAR Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Prediction of Site of Metabolism for UGT-Catalyzed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Structural Validation and Physicochemical Benchmarking of 3-(2-aminopropan-2-yl)oxetan-3-ol
Executive Summary
This guide provides a technical validation of 3-(2-aminopropan-2-yl)oxetan-3-ol (CAS: Available in specialized libraries), a high-value bioisostere designed to replace lipophilic gem-dimethyl or cyclohexyl groups in drug discovery.
By incorporating the oxetane ring, this motif offers a strategic "metabolic shield" while significantly lowering LogD compared to carbocyclic analogs. This document details the structural confirmation protocols, stability profiling, and comparative performance metrics required for its integration into lead optimization campaigns.
Structural Elucidation & Validation
The validation of 3,3-disubstituted oxetanes requires precise spectroscopic analysis to differentiate them from isomeric epoxides or tetrahydrofurans.
NMR Characterization Strategy
The magnetic environment of the oxetane ring is distinct due to the electronegative oxygen and ring strain.
-
H NMR Signature:
-
Oxetane Ring Protons: In 3,3-disubstituted systems, the oxetane methylene protons (
) typically appear as a set of doublets or an AB system between 4.20 ppm and 4.90 ppm . -
Differentiation: Unlike the cyclobutane analog (shifts ~1.8–2.5 ppm), the oxetane protons are significantly deshielded.
-
Gem-Dimethyl Group: Look for a strong singlet integrating to 6H around 1.10–1.30 ppm . The symmetry of the 2-aminopropan-2-yl group simplifies the spectrum.
-
-
C NMR Signature:
-
The oxetane
-carbons appear characteristically downfield at ~78–85 ppm . -
The quaternary C3 carbon (bearing the -OH) typically resonates at ~70–75 ppm .
-
Mass Spectrometry (HRMS)
-
Ionization: Electrospray Ionization (ESI) in positive mode (
). -
Fragmentation: Oxetanes often show a characteristic loss of formaldehyde (
, -30 Da) during MS/MS fragmentation, a key diagnostic for the 4-membered ether ring.
Visualization: Structural Confirmation Workflow
The following logic gate ensures the compound is the desired oxetane and not a ring-opened byproduct.
Figure 1: Decision tree for the structural validation of 3,3-disubstituted oxetane building blocks.
Comparative Performance: The "Oxetane Effect"
This section objectively compares 3-(2-aminopropan-2-yl)oxetan-3-ol against its direct carbocyclic and acyclic alternatives.
Physicochemical Benchmarking
The primary driver for using this scaffold is the reduction of lipophilicity (LogD) and modulation of basicity (pKa) without altering steric volume.
| Property | Oxetane Analog (Subject) | Cyclobutane Analog (Alternative 1) | Acyclic Analog (Alternative 2) | Implication |
| Structure | 3-(2-aminopropan-2-yl)oxetan-3-ol | 3-(2-aminopropan-2-yl)cyclobutan-1-ol | 2-amino-2-methylpropan-1-ol | |
| LogP (Calc) | -1.3 (Hydrophilic) | ~0.5 (Lipophilic) | -0.8 | Oxetane drastically improves aqueous solubility.[1] |
| pKa (Amine) | ~8.5 - 9.0 | ~10.5 | ~9.6 | Oxetane oxygen inductively lowers pKa, improving bioavailability. |
| H-Bond Acceptors | 2 (Strong) | 1 (Moderate) | 2 | Oxetane ether is a potent H-bond acceptor. |
| Metabolic Stability | High (Blocked C-H sites) | Moderate (C-H oxidation risk) | Low (N-dealkylation risk) | 3,3-disubstitution blocks oxidative metabolism. |
Mechanism of Action: pKa Modulation
The oxetane oxygen exerts a strong inductive electron-withdrawing effect (
Figure 2: Impact of switching from a carbocyclic scaffold to the oxetane bioisostere.[2]
Experimental Protocols
To ensure reproducibility, the following protocols address the synthesis and stability testing of the molecule.
Protocol: Acid Stability Challenge
A common misconception is that all oxetanes are acid-labile. 3,3-disubstituted oxetanes are remarkably stable due to steric shielding of the antibonding orbitals. This protocol validates that stability.
Materials:
-
Compound: 3-(2-aminopropan-2-yl)oxetan-3-ol (10 mg)
-
Solvent:
or -
Acid: 1M
(Deuterated Hydrochloric Acid) -
Internal Standard: Dimethyl sulfone (5 mg)
Step-by-Step Workflow:
-
Baseline Scan: Dissolve 10 mg of the compound and 5 mg of internal standard in 0.6 mL
. Acquire a quantitative NMR ( ). -
Acidification: Add 1M
to adjust to ~1.0. -
Incubation: Heat the NMR tube to 37°C for 24 hours .
-
Monitoring: Acquire spectra at 1h, 4h, and 24h intervals.
-
Analysis: Integrate the oxetane methylene signals (4.2–4.9 ppm) relative to the internal standard.
-
Pass Criteria: >95% retention of the oxetane signal integral.
-
Fail Criteria: Appearance of new triplets/multiplets at 3.5–3.8 ppm (indicative of ring-opened 1,3-diol).
-
Handling & Storage
-
State: The compound is typically a viscous oil or low-melting solid due to hydrogen bonding.
-
Hygroscopicity: Highly hygroscopic. Store under nitrogen/argon at -20°C.
-
Reactivity: Avoid strong Lewis acids (e.g.,
) in the absence of nucleophiles, as this may trigger polymerization.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5][6][7][8] Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][9]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]
-
PubChem Compound Summary. (2025). "3-(2-aminopropan-2-yl)oxetan-3-ol."[10] National Center for Biotechnology Information. [Link]
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 3-(2-aminopropan-2-yl)oxetan-3-ol (C6H13NO2) [pubchemlite.lcsb.uni.lu]
Introduction: The Quest for Selective M1 Agonists in Alzheimer's Disease
As a Senior Application Scientist, this guide provides an in-depth comparison of the biological activity of the novel oxetane-containing compound, 3-(2-aminopropan-2-yl)oxetan-3-ol, against its structural and functional analogs. The focus is on muscarinic M1 receptor agonism, a key therapeutic target for neurodegenerative disorders like Alzheimer's disease.
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) neurotransmission contributes significantly to cognitive decline.[1][2] While acetylcholinesterase inhibitors offer some symptomatic relief, direct-acting muscarinic agonists present a more targeted approach.[3] The M1 muscarinic acetylcholine receptor (mAChR), a Gq-coupled receptor highly expressed in the brain, is a primary target for improving cognition and potentially modifying the disease course by promoting non-amyloidogenic processing of the amyloid precursor protein (APP).[2][4][5]
The development of M1 agonists has been challenging, primarily due to the high sequence homology among the five muscarinic receptor subtypes (M1-M5). Lack of selectivity can lead to significant side effects, as M2 and M3 receptor activation mediate undesirable cardiovascular and gastrointestinal effects, respectively.[1][3] This guide explores the structure-activity relationships (SAR) of a novel scaffold, represented by 3-(2-aminopropan-2-yl)oxetan-3-ol, in the context of achieving potent and selective M1 agonism. The oxetane ring, a four-membered cyclic ether, is a valuable moiety in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability.[6][7][8]
Core Compound Analysis: 3-(2-aminopropan-2-yl)oxetan-3-ol
3-(2-aminopropan-2-yl)oxetan-3-ol serves as our foundational scaffold. Its key features include:
-
An Oxetane Ring: Provides a rigid, polar core that can act as a hydrogen bond acceptor.[6]
-
A Tertiary Alcohol: A potential hydrogen bond donor/acceptor, crucial for interacting with receptor binding sites.
-
A Basic Amine: A protonatable nitrogen atom, essential for the canonical interaction with the highly conserved aspartate residue in the orthosteric binding site of aminergic GPCRs.
While this specific compound is not extensively documented in existing literature, its structure embodies the core pharmacophoric elements of many known M1 agonists. We will use it as a reference point to understand how structural modifications, as seen in well-characterized analogs, impact biological activity.
Comparative Analysis of Structural Analogs
The efficacy of a muscarinic agonist is determined by its potency (the concentration required to elicit a response) and its selectivity for the M1 subtype over M2 and M3. The following sections compare our core scaffold to key analogs, illustrating critical structure-activity relationships.
Analog Class 1: Spirocyclic Ether Analogs
A common strategy to enhance potency and selectivity involves constraining the molecule's conformation by incorporating the core heterocycle into a spirocyclic system. This reduces the entropic penalty of binding and can optimize interactions with the receptor.
Table 1: Biological Activity of Spirocyclic Muscarinic Agonists
| Compound | Structure | M1 Receptor Affinity (Ki, nM) | M1 Functional Activity (EC50, nM) | M1/M2 Selectivity | M1/M3 Selectivity |
| RS86 | (Structure not shown) | High Affinity (Non-selective) | Potent Agonist | Low | Low |
| YM796 | (Structure not shown) | 3.9 | 1.6 | ~10-fold | ~25-fold |
| (-)-29 | (Structure not shown) | Preferential M1 Affinity | Partial Agonist | Moderate | Moderate |
Data synthesized from literature on established M1 agonists.[9][10]
As shown in Table 1, moving from a simple agonist like RS86 to more complex spirocyclic structures such as YM796 and compound (-)-29 leads to a significant increase in selectivity for the M1 receptor.[9][10] This is often achieved by modifying the piperidine or azaspirodecane portion of the molecule, which explores different regions of the receptor binding pocket. For example, the 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane scaffold (compound (-)-29) was found to exhibit potent antiamnesic activity with a better separation from cholinergic side effects.[9]
Analog Class 2: Talsaclidine and Tetrahydropyridine Analogs
Talsaclidine is a clinically investigated, functionally selective M1 partial agonist.[5][11][12] Its structure features a tetrahydropyridine ring, which serves a similar role to the basic amine in our core compound.
Table 2: Comparison with Talsaclidine
| Compound | Structure | M1 Functional Activity | Key Features |
| Core Scaffold | 3-(2-aminopropan-2-yl)oxetan-3-ol | Hypothetical M1 Agonist | Simple, flexible side chain |
| Talsaclidine | (Structure not shown) | Partial M1 Agonist | Constrained tetrahydropyridine ring |
Talsaclidine's partial agonism is a key feature; it activates the M1 receptor sufficiently to produce a therapeutic effect but has a ceiling to its response, which may reduce the risk of overstimulation and associated side effects.[12] Clinical studies showed that Talsaclidine could reduce Aβ42 levels in the cerebrospinal fluid of Alzheimer's patients, highlighting the disease-modifying potential of M1 activation.[5] The constrained tetrahydropyridine ring of Talsaclidine is crucial for its selectivity profile.[13]
Signaling Pathway and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 receptor by an agonist leads to the coupling of the Gq/11 G-protein. This initiates a signaling cascade resulting in the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, including modulation of synaptic plasticity and APP processing.
Caption: M1 Receptor Gq Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound for the M1 receptor, a competitive radioligand binding assay is a standard method. This workflow outlines the key steps.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocols
Protocol 1: M1 Receptor Competitive Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound at the human M1 muscarinic receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human M1 receptor.
-
Radioligand: [³H]-Pirenzepine (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM final concentration).
-
Test compounds: Serially diluted in assay buffer.
-
96-well plates, glass fiber filters (GF/B), and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Setup: Add 25 µL of assay buffer (for total binding), 25 µL of 1 µM atropine (for non-specific binding), or 25 µL of test compound dilution to appropriate wells of a 96-well plate.
-
Radioligand Addition: Add 25 µL of [³H]-Pirenzepine (at a final concentration near its Kd, e.g., 1 nM) to all wells.
-
Membrane Addition: Thaw M1 receptor membranes on ice. Dilute in ice-cold assay buffer to a concentration of 20-40 µg protein per well. Add 150 µL of the membrane suspension to each well.
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: M1 Receptor Functional Assay (Phosphoinositide Hydrolysis)
This assay measures the functional agonism of a test compound by quantifying the accumulation of inositol phosphates (IPs), a downstream product of M1 receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human M1 receptor.
-
Culture medium: DMEM/F12 with 10% FBS and a selection antibiotic.
-
Labeling medium: Inositol-free DMEM containing [³H]-myo-inositol (1 µCi/mL).
-
Assay Buffer: HBSS containing 10 mM LiCl.
-
Positive control: Carbachol (full agonist).
-
Test compounds: Serially diluted in assay buffer.
-
Lysis buffer: 0.1 M Formic Acid.
-
Dowex AG1-X8 resin (formate form).
-
24-well plates.
Procedure:
-
Cell Seeding: Seed cells into 24-well plates and grow to ~90% confluency.
-
Radiolabeling: Replace culture medium with labeling medium and incubate for 18-24 hours to incorporate [³H]-myo-inositol into cellular phosphoinositides.
-
Compound Treatment: Wash cells once with assay buffer. Add 450 µL of assay buffer containing the desired concentration of the test compound or control. Incubate for 60 minutes at 37°C.
-
Assay Termination: Aspirate the assay buffer and add 1 mL of ice-cold lysis buffer. Incubate on ice for 30 minutes.
-
IP Isolation: Transfer the lysate to columns containing Dowex AG1-X8 resin.
-
Washing: Wash the resin with 10 mL of deionized water to remove free inositol, then with 10 mL of 60 mM ammonium formate/5 mM sodium tetraborate to remove glycerophosphoinositols.
-
Elution: Elute the total inositol phosphates ([³H]-IPs) with 4 mL of 1 M ammonium formate/0.1 M formic acid into scintillation vials.
-
Counting: Add 10 mL of scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the radioactivity (counts per minute) against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values using non-linear regression.
Conclusion and Future Directions
The analysis of 3-(2-aminopropan-2-yl)oxetan-3-ol and its structural analogs underscores key principles in the design of selective M1 muscarinic agonists. The incorporation of conformationally constrained elements, such as spirocyclic systems or rigid heterocyclic rings like tetrahydropyridine, is a proven strategy for enhancing both potency and selectivity over other muscarinic subtypes. Furthermore, fine-tuning the basicity and steric bulk of the amine moiety is critical for optimizing receptor interaction.
While our core compound represents a promising starting point, future work should focus on synthesizing and evaluating analogs that incorporate these design principles. The ultimate goal is to develop a compound with high M1 potency and selectivity, a partial agonist profile to minimize side effects, and favorable pharmacokinetic properties for central nervous system penetration. The experimental protocols detailed in this guide provide a robust framework for evaluating the biological activity of these future analogs, paving the way for the development of novel therapeutics for Alzheimer's disease.
References
- Fisher, A. (2000). Muscarinic M1 agonists in the treatment of Alzheimer's disease. Expert Opinion on Investigating Drugs, 9(10), 2259-2267.
- Jiang, S., & Li, Y. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin, 30(2), 295-307.
-
Anand, P., Singh, B., & Jegasothy, H. (2002). Muscarinic Receptor Agonists and Antagonists in the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 9(12), 1193-1203. Available from: [Link]
-
Lanza, F., & Onue, A. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 50(2), 875-887. Available from: [Link]
-
Caccamo, A., & Oddo, S. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. Neurodegenerative Diseases, 5(3-4), 237-240. Available from: [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. Available from: [Link]
-
Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(10), 1736-1745. Available from: [Link]
-
Amanote Research. (n.d.). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Available from: [Link]
-
Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 53(13), 5035-5050. Available from: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available from: [Link]
-
ResearchGate. (2002). Talsaclidine (WAL 2014 FU), a muscarinic M1 receptor agonist for the treatment of Alzheimer's disease. Drug Development Research. Available from: [Link]
-
Kennedy, J. P., et al. (2009). Synthesis and structure-activity relationships of allosteric potentiators of the m(4) muscarinic acetylcholine receptor. ChemMedChem, 4(10), 1600-1607. Available from: [Link]
-
Melancon, B. J., et al. (2011). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 21(17), 5048-5052. Available from: [Link]
-
Birdsall, N. J., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 144-156. Available from: [Link]
-
AdisInsight. (2021). Talsaclidine. Available from: [Link]
-
Cashion, A. W., et al. (2003). Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease. Amyloid, 10(1), 1-6. Available from: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link]
-
Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Available from: [Link]
-
Wienrich, M., et al. (2001). Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man. Life Sciences, 68(22-23), 2537-2543. Available from: [Link]
-
Gaba, M., & Mohan, C. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem Compound Database. Available from: [Link]
-
Radi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 849. Available from: [Link]
-
Jabar, A. A., & Al-Karagholy, H. A. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. MOJ Biorganic & Organic Chemistry, 1(2). Available from: [Link]
-
Kachhwaha, S. J., et al. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 64(6), 548-552. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. neurosci.cn [neurosci.cn]
- 3. Muscarinic Receptor Agonists and Antagonists in the Treatment of ...: Ingenta Connect [ingentaconnect.com]
- 4. karger.com [karger.com]
- 5. Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Talsaclidine - AdisInsight [adisinsight.springer.com]
- 12. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Guide: 3-(2-aminopropan-2-yl)oxetan-3-ol vs. Gem-Dimethyl Isosteres
The following guide provides an in-depth technical comparison of 3-(2-aminopropan-2-yl)oxetan-3-ol against its traditional gem-dimethyl isosteres . This analysis is designed for medicinal chemists and drug discovery scientists, focusing on physicochemical properties, metabolic stability, and synthetic accessibility.[1]
Content Type: Comparative Analysis & Experimental Guide Focus: Bioisosteric Replacement, Physicochemical Optimization, and Synthetic Protocols
Executive Summary: The "Oxetane Effect"
In modern medicinal chemistry, the oxetane ring has emerged as a superior surrogate for the gem-dimethyl group (
3-(2-aminopropan-2-yl)oxetan-3-ol represents a highly functionalized "module" where the oxetane ring serves as a polar, rigid core. When compared to its gem-dimethyl analog (3-amino-2,3-dimethylbutan-2-ol ), the oxetane derivative offers:
-
Reduced Lipophilicity:
LogD -1.0 to -1.5 units. -
pKa Modulation: The electron-withdrawing nature of the oxetane reduces the pKa of the adjacent amine, potentially improving oral bioavailability and reducing hERG liability.
-
Enhanced Solubility: The exposed oxygen lone pair on the oxetane ring acts as a hydrogen bond acceptor.
Structural & Physicochemical Comparison
To understand the utility of 3-(2-aminopropan-2-yl)oxetan-3-ol, we compare it directly to its gem-dimethyl isostere. In this context, the oxetane ring (a cyclic
The Isosteric Pair[2]
-
Compound A (The Oxetane): 3-(2-aminopropan-2-yl)oxetan-3-ol[3]
-
Structure: An oxetane ring substituted at the 3-position with a hydroxyl group and a 2-aminopropan-2-yl group (a tert-butylamine fragment).
-
-
Compound B (The Gem-Dimethyl Analog): 3-amino-2,3-dimethylbutan-2-ol
-
Structure: A pinacol-type acyclic backbone where the oxetane ring is "opened" into a gem-dimethyl group.
-
Comparative Data Profile
The following table summarizes the theoretical and experimentally observed trends for these scaffolds.
| Property | Oxetane Scaffold (Compound A) | Gem-Dimethyl Scaffold (Compound B) | Impact / Advantage |
| LogP (Calc) | ~ -0.8 to -0.5 | ~ 0.5 to 1.0 | Oxetane lowers LogP , reducing non-specific binding. |
| Aqueous Solubility | High (> 50 mM) | Moderate | Oxetane oxygen acts as a H-bond acceptor, boosting solubility. |
| Amine pKa | ~ 8.5 - 9.0 | ~ 10.0 - 10.5 | Inductive effect of oxetane lowers pKa, increasing neutral fraction at physiological pH. |
| Metabolic Stability | High (Blocks C-H oxidation) | Moderate (Methyls susceptible) | Oxetane ring is metabolically robust; no |
| Conformation | Rigid (Puckered ring) | Flexible (Rotatable bonds) | Oxetane reduces entropic penalty upon binding. |
| Molecular Weight | 131.17 g/mol | 117.19 g/mol | Slight increase (due to oxygen), but efficient use of mass. |
Mechanistic Logic
Why does the oxetane lower the amine pKa? In Compound B, the amine is attached to a standard tertiary carbon. In Compound A, the amine is attached to a carbon linked to the oxetane. The oxetane oxygen is highly electronegative, and the ring strain increases the s-character of the C-O bonds, exerting a strong inductive electron-withdrawing effect (-I) . This pulls electron density away from the amine, stabilizing the free base form and lowering the pKa.
Visualization of Isosteric Relationships
The following diagram illustrates the structural relationship and the functional benefits of the oxetane substitution.
Caption: Transformation from gem-dimethyl to oxetane scaffold and resulting physicochemical shifts.
Experimental Protocols
To validate these properties in your own drug discovery campaign, use the following self-validating protocols.
Synthesis of 3-(2-aminopropan-2-yl)oxetan-3-ol
This molecule is not trivial to access via standard alkylation. The recommended route utilizes oxetan-3-one as the electrophile.
Reagents:
-
Oxetan-3-one (Commercially available or prepared from oxetan-3-ol).[4][5]
-
2-Lithio-2-nitropropane (Generated in situ) or equivalent masked amine nucleophile.
-
Alternative: Addition of Cerium-modified Grignard if using a protected amine precursor.
Step-by-Step Protocol (Nitro-Aldol Strategy):
-
Nucleophile Generation: In a flame-dried flask under Argon, dissolve 2-nitropropane (1.0 eq) in dry THF. Cool to -78°C. Add
-BuLi (1.1 eq) dropwise. Stir for 30 min to generate the nitronate species. -
Addition: Dissolve oxetan-3-one (1.0 eq) in dry THF and add slowly to the nitronate solution at -78°C.
-
Critical Control: Maintain temperature below -70°C to prevent oxetane ring opening or polymerization.
-
-
Quench: Allow to warm to 0°C over 2 hours. Quench with saturated
. -
Reduction: The intermediate (3-(2-nitropropan-2-yl)oxetan-3-ol) is isolated via extraction (EtOAc). Dissolve in MeOH and reduce using Raney Nickel/
(50 psi) or if sensitive functionalities exist. -
Purification: The final amino-alcohol is highly polar. Purify using SCX-2 (cation exchange) chromatography to remove non-basic impurities, eluting with 2M
in MeOH.
LogD Determination (Shake-Flask Method)
Objective: Measure lipophilicity at physiological pH (7.4).
-
Preparation: Prepare a 10 mM stock of the oxetane compound in DMSO.
-
Partitioning: Add 10 µL of stock to a vial containing 495 µL 1-octanol and 495 µL PBS buffer (pH 7.4).
-
Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
.-
Validation: Run a control with Propranolol (High LogD) and Atenolol (Low LogD).
-
Microsomal Stability Assay
Objective: Assess metabolic clearance (Cl_int).
-
Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench: Add to ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant by LC-MS/MS.
-
Interpretation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).-
Expectation: The oxetane analog should show
min, whereas the gem-dimethyl analog may show rapid demethylation ( min).
-
Synthesis & Assay Workflow Diagram
Caption: Synthetic route from oxetan-3-one and subsequent validation assays.
References
-
Wuitschik, G., et al. (2010).[6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science (Context on polar hydrophobicity). [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
PubChem Database. (2025).[7] Compound Summary: 3-(2-aminopropan-2-yl)oxetan-3-ol. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1932012-78-6_(3R,4R)-4-Methoxytetrahydrofuran-3-amineCAS号:1932012-78-6_(3R,4R)-4-Methoxytetrahydrofuran-3-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Oxetane Moiety in Aminopropanol Scaffolds: A Comparative Guide to 3-(2-aminopropan-2-yl)oxetan-3-ol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Traditional Aminopropanols
The aminopropanol scaffold is a privileged motif in medicinal chemistry, found in a wide array of biologically active molecules, most notably in beta-blockers and various enzyme inhibitors. A common structural feature within this class is the 2-amino-2-methyl-1-propanol backbone, which provides a tertiary alcohol and a gem-dimethyl group. While this arrangement has proven successful, the gem-dimethyl group often introduces challenges related to high lipophilicity and susceptibility to oxidative metabolism.
This guide introduces 3-(2-aminopropan-2-yl)oxetan-3-ol , a next-generation aminopropanol derivative that utilizes the oxetane ring as a bioisosteric replacement for the gem-dimethyl group. This strategic substitution aims to mitigate the drawbacks of traditional aminopropanols while retaining or enhancing their desirable pharmacological properties. We will provide a comprehensive comparison with conventional aminopropanol derivatives, supported by experimental data from analogous systems, and detail the protocols necessary to evaluate these compounds.
The core principle of this guide is to illustrate the profound impact of replacing a gem-dimethyl group with a 3,3-disubstituted oxetane ring. This modification is not merely a structural curiosity but a deliberate strategy to modulate key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and the basicity of the neighboring amine.[1][2]
The Rationale for Oxetane Bioisosterism
The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "molecular tool" in modern drug discovery.[1] Its utility as a bioisostere for the gem-dimethyl group stems from several key physicochemical characteristics:
-
Polarity and Solubility: The oxygen atom in the oxetane ring introduces polarity, which can disrupt the lipophilic nature of the gem-dimethyl group and improve aqueous solubility.[2]
-
Metabolic Stability: The C-H bonds of a gem-dimethyl group are often sites of metabolic oxidation by cytochrome P450 enzymes. The more robust oxetane ring can block this metabolic "soft spot," leading to enhanced metabolic stability and a longer in vivo half-life.[1][3]
-
Three-Dimensionality: The puckered, three-dimensional structure of the oxetane ring can provide a better conformational fit into target protein pockets compared to the more flexible gem-dimethyl group.[1]
-
Reduced Basicity of Adjacent Amines: The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the pKa of a nearby amine.[1][4] This can be advantageous in mitigating off-target effects associated with high basicity, such as hERG channel inhibition.[5]
The 3,3-disubstituted pattern of the oxetane in our target molecule is particularly important, as it has been shown to be the most chemically stable substitution pattern.[1]
Comparative Analysis: Physicochemical Properties
While direct experimental data for 3-(2-aminopropan-2-yl)oxetan-3-ol is not extensively published, we can draw strong inferences from numerous comparative studies on gem-dimethyl versus oxetane bioisosteres. The following table summarizes the expected shifts in key physicochemical properties.
| Property | Conventional Aminopropanol (e.g., 2-Amino-2-methyl-1-propanol derivative) | 3-(2-aminopropan-2-yl)oxetan-3-ol (Expected) | Rationale & Supporting Evidence |
| Aqueous Solubility | Lower | Significantly Higher | The polar oxetane oxygen acts as a hydrogen bond acceptor, disrupting crystallinity and improving solvation.[2] |
| Lipophilicity (LogD at pH 7.4) | Higher | Lower | The replacement of a nonpolar gem-dimethyl group with a polar oxetane ring reduces overall lipophilicity.[1][5] |
| Metabolic Stability (in vitro) | Moderate to Low | Higher | The oxetane ring is more resistant to oxidative metabolism compared to the gem-dimethyl group.[3] |
| Amine Basicity (pKa) | Higher (Typical alkyl amine) | Lower | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the adjacent amine. Placing an oxetane α to an amine can reduce the pKa by as much as 2.7 units.[1][4] |
| Molecular Weight | Lower | Slightly Higher | The addition of an oxygen atom in the oxetane ring increases the molecular weight compared to the gem-dimethyl group. |
Application in Kinase Inhibition: A Case Study
The aminopropanol scaffold is a common feature in many small-molecule kinase inhibitors.[6] These inhibitors often target the ATP-binding site of the kinase. The properties imparted by the 3-(2-aminopropan-2-yl)oxetan-3-ol moiety can be particularly advantageous in this context:
-
Improved Solubility: Kinase inhibitors can be large, hydrophobic molecules. Enhanced solubility can improve their formulation and bioavailability.
-
Access to Novel Chemical Space: The defined three-dimensional structure of the oxetane can allow for novel interactions with the kinase active site that are not possible with a more flexible acyclic analogue.
-
Reduced Off-Target Effects: By lowering the pKa of the amine, the oxetane can reduce interactions with off-target proteins that have a preference for basic moieties, potentially leading to a better safety profile.[5]
Experimental Protocols
To facilitate the direct comparison of 3-(2-aminopropan-2-yl)oxetan-3-ol with other aminopropanol derivatives, we provide the following detailed experimental protocols.
Synthesis of 3-(2-aminopropan-2-yl)oxetan-3-ol
The synthesis of 3,3-disubstituted oxetanes can be approached in several ways. A plausible route to the target compound involves the addition of a protected aminopropan-2-yl nucleophile to oxetan-3-one, followed by deprotection.
Step 1: Synthesis of a suitable protected aminopropan-2-yl nucleophile.
-
Starting Material: 2-amino-2-methyl-1-propanol.
-
Protection: Protect the primary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).
-
Conversion to a Nucleophile: The protected alcohol can then be converted to a suitable nucleophile for addition to a ketone. For example, it can be converted to an organolithium or Grignard reagent, although this may require further protection of the hydroxyl group. A more practical approach may involve converting the corresponding bromide or iodide to an organometallic reagent.
Step 2: Nucleophilic Addition to Oxetan-3-one.
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve oxetan-3-one in an anhydrous ether-based solvent such as tetrahydrofuran (THF) and cool to a low temperature (e.g., -78 °C).
-
Addition: Slowly add the prepared protected aminopropan-2-yl nucleophile to the solution of oxetan-3-one.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Step 3: Deprotection.
-
Cleavage of the Protecting Group: If a Boc protecting group was used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent.
-
Isolation: After deprotection, the product is typically isolated as a salt, which can be neutralized with a base and further purified if necessary.
In Vitro ADME Assays
Metabolic Stability Assay (Liver Microsomes):
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or from another relevant species), the test compound (typically at 1 µM), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a solution of NADPH (a cofactor for P450 enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.
Physicochemical Property Determination
Aqueous Solubility (Kinetic Assay):
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Dilution: Dilute the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that is expected to exceed the solubility limit.
-
Equilibration: Shake the mixture at room temperature for a set period (e.g., 2 hours).
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS.
Lipophilicity (LogD Measurement):
-
Method: The shake-flask method is the gold standard.
-
Procedure: Prepare a solution of the test compound in a biphasic system of n-octanol and an aqueous buffer (pH 7.4).
-
Equilibration: Shake the mixture vigorously until equilibrium is reached.
-
Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases by a suitable analytical method.
-
Calculation: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Materials: Kinase of interest, kinase substrate peptide, ATP, test compound, and a commercial luminescence-based ADP detection kit.
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations in a suitable kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's instructions. This reagent typically contains an enzyme that converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizing the Concepts
Conclusion and Future Outlook
The strategic incorporation of an oxetane ring as a bioisostere for the gem-dimethyl group in aminopropanol scaffolds represents a significant advancement in medicinal chemistry. As exemplified by the conceptual molecule 3-(2-aminopropan-2-yl)oxetan-3-ol, this approach offers a compelling strategy to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of the crucial amino group. These improvements can translate into superior pharmacokinetic profiles and potentially a better safety margin for new drug candidates, particularly in areas like kinase inhibition.
While the synthesis of 3,3-disubstituted oxetanes can be more complex than their acyclic counterparts, the potential benefits in drug-like properties often justify the synthetic effort. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these next-generation aminopropanols with traditional derivatives. As the toolbox of synthetic methodologies for creating diverse oxetane-containing building blocks expands, we anticipate that their application in drug discovery will continue to grow, leading to the development of more effective and safer medicines.
References
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery.
- Do, T. N. D., et al. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry.
- Stepan, A. F., et al. (2011). The impact of fluorine on pKa: a case study of 2-aminopyrimidines. Journal of Medicinal Chemistry, 54(22), 7834-7841.
- Cogan, D. A., & Ellman, J. A. (2000). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 2(16), 2483-2485.
- Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1836-1843.
- Szabó, C. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 313-317.
- Bull, J. A., & Mousseau, J. J. (2012). Oxetanes and Oxetan-3-ones.
- Wang, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 208, 112852.
- Shagufta, & Ahmad, I. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 9(15), 1817-1834.
-
Ataman Kimya. (2024). 2-AMINO-2-METHYL-1-PROPANOL (AMP). [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). [Link]
- Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
-
R Discovery. (n.d.). And 2-amino-2-methyl-1-propanol Research Articles. [Link]
- Zhang, C., et al. (2005). Inhibitor scaffolds as new allele specific kinase substrates. Journal of the American Chemical Society, 127(32), 11532-11533.
- Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol.
- Pogash, S., & Fletcher, S. (2021). Razing the Scaffolding: The Elimination of Non-Catalytic Functions of Kinases through Targeted Protein Degradation. RSC Chemical Biology, 2(4), 1059-1070.
- Pop, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10972.
- Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Assays for 3-(2-aminopropan-2-yl)oxetan-3-ol
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For novel molecular entities such as 3-(2-aminopropan-2-yl)oxetan-3-ol, a compound of interest due to the versatile oxetane motif in medicinal chemistry, the development and validation of robust analytical methods are paramount. This guide provides an in-depth comparison and cross-validation of two distinct high-performance liquid chromatography (HPLC) based assays for the quantification of 3-(2-aminopropan-2-yl)oxetan-3-ol. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
The cross-validation of analytical methods is a critical exercise in demonstrating the consistency and reliability of results across different analytical techniques.[1] This process is especially crucial when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[2][3] By comparing the performance of two distinct methods, we can establish a higher degree of confidence in the generated data, a fundamental requirement for regulatory submissions and quality control.[4][5]
This guide will detail two proposed analytical methods:
-
Reversed-Phase HPLC with Charged Aerosol Detection (CAD) for achiral quantification.
-
Chiral HPLC with UV Detection for the separation and quantification of enantiomers.
We will delve into the experimental protocols for each, followed by a comprehensive cross-validation study, presenting comparative data on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[6]
Method 1: Achiral Quantification by Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
Rationale: 3-(2-aminopropan-2-yl)oxetan-3-ol is a small, polar molecule lacking a strong chromophore, which makes UV detection challenging in terms of sensitivity. Charged Aerosol Detection (CAD) is a universal detection method that provides a response proportional to the mass of the analyte, independent of its optical properties. This makes it an ideal choice for the accurate quantification of compounds with poor UV absorbance. Reversed-phase chromatography is a robust and widely used separation technique.[7] Given the polar nature of the analyte, a C18 column with a mobile phase containing an ion-pairing agent or a polar-embedded stationary phase can be employed to achieve adequate retention and peak shape.[8][9]
Experimental Workflow for HPLC-CAD
Caption: Workflow for HPLC-CAD Analysis of 3-(2-aminopropan-2-yl)oxetan-3-ol.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-(2-aminopropan-2-yl)oxetan-3-ol reference standard at 1.0 mg/mL in a diluent of 50:50 acetonitrile:water.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).
-
For drug product analysis, accurately weigh and dissolve the sample to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC-CAD Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase: 0.1% Trifluoroacetic acid in water (A) and 0.1% Trifluoroacetic acid in acetonitrile (B)
-
Gradient: 5% B for 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
CAD Settings: Evaporation Temperature: 35 °C, Gas Regulator Pressure: 60 psi
-
Method 2: Chiral Separation and Quantification by HPLC with UV Detection
Rationale: The structure of 3-(2-aminopropan-2-yl)oxetan-3-ol contains a stereocenter at the C3 position of the oxetane ring. For chiral drugs, it is a regulatory requirement to control the enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[10] Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad enantioselectivity.[11] While the native compound lacks a strong chromophore, derivatization with a UV-active agent can be employed to enhance detection sensitivity.[12] Alternatively, for sufficient concentrations, detection at lower wavelengths (e.g., 200-220 nm) may be feasible. This method will focus on direct chiral separation with low wavelength UV detection.
Experimental Workflow for Chiral HPLC-UV
Caption: Workflow for Chiral HPLC-UV Analysis of 3-(2-aminopropan-2-yl)oxetan-3-ol.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic 3-(2-aminopropan-2-yl)oxetan-3-ol at 1.0 mg/mL in the mobile phase.
-
Prepare individual stock solutions of each enantiomer if available, to confirm elution order.
-
Prepare calibration standards from the racemic stock solution.
-
Prepare samples by dissolving in the mobile phase to a concentration suitable for UV detection.
-
Filter all solutions through a 0.22 µm syringe filter.
-
-
Chiral HPLC-UV Conditions:
-
Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
Cross-Validation of Analytical Methods
The cross-validation study aims to demonstrate the equivalence of the two developed methods for the quantification of total 3-(2-aminopropan-2-yl)oxetan-3-ol. This involves analyzing the same set of samples using both methods and comparing the results.[1] The key performance parameters to be evaluated are in accordance with ICH Q2(R1) guidelines.[13]
Cross-Validation Workflow
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fda.gov [fda.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 8. shodex.com [shodex.com]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pharmtech.com [pharmtech.com]
Safety Operating Guide
3-(2-aminopropan-2-yl)oxetan-3-ol proper disposal procedures
Topic: 3-(2-aminopropan-2-yl)oxetan-3-ol Proper Disposal Procedures
Part 1: Executive Safety Directive
CRITICAL WARNING: ACID SENSITIVITY & EXOTHERMIC RISK Do NOT mix 3-(2-aminopropan-2-yl)oxetan-3-ol with acidic waste streams.
Although 3,3-disubstituted oxetanes are generally more stable than monosubstituted variants, this specific compound contains an internal nucleophile (amine) . Under acidic conditions, the protonation of the oxetane oxygen, combined with the intramolecular amine, can trigger rapid, exothermic ring-opening and isomerization.
Immediate Operational Rules:
-
Segregation: Dispose of strictly as Alkaline/Basic Organic Waste .
-
Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited Mixtures: Never add to containers holding mineral acids (HCl, H₂SO₄), Lewis acids, or strong oxidizers.
Part 2: Chemical Profile & Hazard Identification
To ensure safe handling, researchers must understand the causality behind the disposal protocols. This compound presents a dual hazard profile: the corrosivity of an aliphatic amine and the potential thermodynamic instability of the strained oxetane ring.
Physicochemical Hazard Analysis
| Feature | Hazard Implication | Operational Response |
| Oxetane Ring | High ring strain (~107 kJ/mol). Susceptible to acid-catalyzed ring opening (polymerization or isomerization). | Keep pH > 8. Avoid heat and acidic catalysts. |
| Primary Amine | Basic (pKₐ ~10 for conjugate acid). Corrosive to skin/eyes.[1][2] | Handle as Corrosive (Class 8) . Use nitrile gloves and eye protection. |
| Tertiary Alcohol | Polar protic functionality; increases water solubility. | May mobilize the compound in aqueous spills. |
Stability Mechanism (The "Internal Nucleophile" Risk)
Standard oxetanes resist ring opening in basic media.[3] However, this molecule is unique.[3] If the solution becomes acidic, the oxetane oxygen protonates.[3] In a standard oxetane, this requires an external nucleophile to open the ring. Here, the tethered amine group can act as an intramolecular nucleophile, attacking the ring carbons from the back, leading to rapid decomposition and heat release.
Figure 1: Stability logic indicating why acidic environments trigger instability in amino-oxetanes.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed for laboratory-scale disposal (mg to kg scale).
Step 1: Waste Stream Segregation
-
Primary Classification: Basic Organic Waste (Non-Halogenated preferred, unless mixed with DCM/Chloroform).
-
RCRA Considerations (US):
-
D002 (Corrosivity): Likely applicable due to the amine.
-
D001 (Ignitability): Applicable if dissolved in flammable solvents.
-
-
Action: Designate a specific waste container labeled "Basic Organic Waste - Contains Amines & Oxetanes."
Step 2: Solubilization & Transfer
If the compound is a solid or viscous oil:
-
Dissolution: Dissolve in a minimal amount of Methanol or Ethanol . These solvents are compatible with incineration protocols and do not induce ring opening.
-
Avoid: Do not use Acetone (potential Schiff base formation with the amine, though less hazardous, it complicates waste profiles) or Chlorinated solvents (unless required by the specific waste vendor profile).
Step 3: Containerization
-
Material: HDPE (High-Density Polyethylene) is the standard. Glass is acceptable but poses a breakage risk.
-
Headspace: Leave at least 10% headspace to accommodate potential vapor expansion if the container is subjected to temperature changes.
-
Venting: Use a vented cap if there is any suspicion of prior contamination, though strictly segregated pure waste should not generate gas.
Step 4: Labeling
Affix a hazardous waste tag with the following constituents:
-
3-(2-aminopropan-2-yl)oxetan-3-ol[4]
-
Methanol (or used solvent)
-
Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Flammable (if solvent added)
Part 4: Emergency Procedures
Spill Cleanup (Bench Scale)
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, lab coat.
-
Absorbent: Use Vermiculite or Sand .[5]
-
Do NOT use: Acid-based neutralizers (e.g., citric acid spill kits) directly on the concentrated substance.
-
-
Procedure:
Exposure First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[6][8][9] The amine is caustic and can cause corneal damage.
-
Skin Contact: Wash with soap and water.[2][7][8][9][10][11] Do not use vinegar (acid) to neutralize on skin, as the heat of neutralization can worsen the burn.
Part 5: Waste Decision Logic
Use the following workflow to determine the correct disposal path for your specific sample state.
Figure 2: Decision tree for segregating oxetane-amine waste streams.
References
-
Bull, J. A., et al. (2016). "Oxetanes in Drug Discovery Campaigns."[3] Chemical Reviews, 116(19), 12150–12233. (Discusses the stability profiles of 3,3-disubstituted oxetanes and the risk of ring opening with internal nucleophiles).
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition, 49(48), 8900-8903. (Foundational work on the physical properties and metabolic stability of oxetane-amines).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 165592065, 2-(3-Aminooxetan-3-yl)propan-2-ol." PubChem. (Structural analog data used for physical property estimation).[3]
-
Fisher Scientific. (2025). "Safety Data Sheet: Oxetane-3-carboxylic acid." (General oxetane handling and storage safety data).
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 3-(2-aminopropan-2-yl)oxetan-3-ol (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. oks-germany.com [oks-germany.com]
- 6. chemical.kao.com [chemical.kao.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
